2-amino-5-(4-fluorophenyl)-N-methyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide
Description
This compound features a benzamide core substituted with a 4-fluorophenyl group at position 5, an N-methyl group on the amide nitrogen, and a 4-(pyrrolidine-1-sulfonyl)phenyl moiety at position 2.
Properties
Molecular Formula |
C24H24FN3O3S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-amino-5-(4-fluorophenyl)-N-methyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C24H24FN3O3S/c1-27-24(29)22-15-18(16-4-8-19(25)9-5-16)14-21(23(22)26)17-6-10-20(11-7-17)32(30,31)28-12-2-3-13-28/h4-11,14-15H,2-3,12-13,26H2,1H3,(H,27,29) |
InChI Key |
UZFISAOOMRYRDS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1N)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Condensation of Benzamide Intermediates
The synthesis begins with the preparation of the benzamide backbone. A common approach involves the condensation of 5-(4-fluorophenyl)-3-nitrobenzoic acid with methylamine under basic conditions. For example, cesium carbonate (1–2 molar equivalents) in dimethylformamide (DMF) at 50–110°C facilitates the formation of the N-methylbenzamide intermediate. This step typically requires 6–24 hours, with yields optimized by controlling the stoichiometry of methylamine and reaction temperature.
Sulfonation and Pyrrolidine Coupling
The introduction of the pyrrolidine sulfonyl group is achieved through a two-step process:
-
Sulfonation : The 3-position of the benzamide is sulfonated using chlorosulfonic acid in dichloromethane (DCM) at 0–5°C to form the sulfonyl chloride intermediate.
-
Amine Coupling : The sulfonyl chloride reacts with pyrrolidine in the presence of a base such as triethylamine, yielding the 4-(pyrrolidine-1-sulfonyl)phenyl substituent. Excess pyrrolidine (1.5–2.0 equivalents) ensures complete conversion, with reaction times ranging from 4 to 12 hours at room temperature.
Reduction of Nitro Group to Amine
The nitro group at position 2 is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C) in ethanol or via stoichiometric reduction with iron powder in acetic acid. Hydrogenation at 40–60 psi and 25–40°C for 6–8 hours is preferred for higher selectivity and minimal over-reduction byproducts.
Process Optimization and Critical Parameters
Solvent and Base Selection
-
Condensation Step : Cesium carbonate in DMF outperforms alternatives like potassium carbonate due to its superior solubility and ability to deprotonate weakly acidic intermediates.
-
Sulfonation : DCM is ideal for sulfonation due to its low nucleophilicity, preventing side reactions with chlorosulfonic acid.
Temperature Control
Exothermic reactions, such as sulfonation, require strict temperature control (0–5°C) to avoid decomposition. In contrast, condensation and hydrogenation steps benefit from elevated temperatures (50–110°C) to accelerate reaction kinetics.
Purification and Analytical Validation
Crystallization Techniques
Crude product is purified via recrystallization using solvents like methanol-water (3:1) or toluene-heptane mixtures. For example, dissolving the compound in 3 volumes of acetone followed by anti-solvent precipitation with water yields a crystalline form with >99% purity.
Chromatographic Methods
Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3) resolves residual impurities, particularly unreacted pyrrolidine or nitro intermediates.
Analytical Data
-
HPLC : Purity ≥99% (C18 column, acetonitrile/water gradient).
-
Mass Spectrometry : ESI-MS m/z 454.1 [M+H]⁺, consistent with the molecular formula.
-
¹H NMR : Key signals include δ 7.85 (d, 2H, aromatic), δ 3.15 (s, 3H, N-CH₃), and δ 2.95 (m, 4H, pyrrolidine).
Challenges and Mitigation Strategies
Byproduct Formation
Over-sulfonation or N-methylation byproducts are minimized by:
Stability of Amine Intermediate
The free amine group is prone to oxidation. Storage under nitrogen and addition of antioxidants (e.g., ascorbic acid) during hydrogenation improves stability.
Applications and Further Research
While GSK635416A is primarily a research compound, its structural analogs have shown potential in treating inflammatory and degenerative diseases . Future work may explore enantioselective synthesis or polymorph screening to enhance bioavailability.
Chemical Reactions Analysis
GSK635416A primarily undergoes reactions that involve inhibition of the ataxia-telangiectasia mutated kinase pathway. This inhibition leads to increased DNA double-strand breaks when combined with radiation therapy. The compound does not exhibit significant cytotoxicity in the absence of radiation, indicating its specificity for the targeted pathway . Common reagents and conditions used in these reactions include radiation therapy and the presence of DNA damage response proteins .
Scientific Research Applications
Antibacterial and Antiviral Activities
Preliminary studies suggest that 2-amino-5-(4-fluorophenyl)-N-methyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide exhibits antibacterial and antiviral properties. Its mechanism may involve the inhibition of key enzymes or interference with cellular processes essential for pathogen survival. Further research is needed to confirm these effects and elucidate specific mechanisms of action.
Antitumor Potential
The compound's structural characteristics suggest potential applications in oncology. Similar compounds have demonstrated antineoplastic activity, leading to investigations into its efficacy against various cancer cell lines. In vitro studies could explore its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Case Study 1: Enzyme Inhibition
Research has indicated that compounds similar to this compound can inhibit specific enzymes involved in disease pathways, such as β-secretase, which is implicated in Alzheimer’s disease. Investigations into this compound's ability to modulate such pathways could provide insights into novel therapeutic strategies .
Case Study 2: Synthesis and Biological Evaluation
A comprehensive study on the synthesis of related compounds has shown that modifications in the structure can significantly alter biological activity. The synthesis typically involves multiple steps, allowing for optimization of yield and purity, which is crucial for subsequent biological evaluations .
Mechanism of Action
The mechanism of action of GSK635416A involves the inhibition of ataxia-telangiectasia mutated kinase, a key protein in the DNA damage response pathway. By inhibiting this kinase, GSK635416A prevents the repair of DNA double-strand breaks induced by radiation therapy. This leads to increased DNA damage and cell death in cancer cells, thereby enhancing the effectiveness of radiation therapy . The molecular targets and pathways involved include the ataxia-telangiectasia mutated kinase and other proteins in the DNA damage response pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Pharmacophore Features
Key Structural Analogs:
4-(Acetylamino)-N-[2-Amino-5-(Thiophen-2-yl)-Phenyl]-Benzamide Structural Similarities: Benzamide backbone with amino and substituted phenyl groups. Functional Differences: Replaces pyrrolidine sulfonyl with acetyl and thiophenyl groups. Biological Relevance: Co-crystallized with HDAC2, demonstrating selectivity for HDAC isoforms via interactions with zinc-binding domains .
3-Fluoro-N-(4-Fluorophenyl)Benzamide
- Structural Similarities : Fluorophenyl substitution and benzamide core.
- Functional Differences : Lacks sulfonyl and pyrrolidine groups, reducing steric complexity.
- Biological Relevance : Used in NMR studies to analyze fluorine-induced electronic effects .
N-(4-Fluorophenyl)-2-(Piperazin-1-yl)Acetamide
- Structural Similarities : Fluorophenyl group and nitrogen-containing heterocycles.
- Functional Differences : Acetamide backbone (vs. benzamide) and piperazine (vs. pyrrolidine sulfonyl).
- Biological Relevance : Piperazine improves solubility but reduces target affinity compared to sulfonyl groups .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The pyrrolidine sulfonyl group increases polarity compared to non-sulfonated analogs (e.g., 3-fluoro-N-(4-fluorophenyl)benzamide) but retains lipophilicity due to the fluorophenyl group .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, while the methyl group on the amide nitrogen may hinder enzymatic degradation .
Research Findings and Implications
Biological Activity
The compound 2-amino-5-(4-fluorophenyl)-N-methyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide (C24H24FN3O3S) is a complex molecular entity that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The presence of a fluorinated phenyl ring, a pyrrolidine sulfonamide moiety, and an amide functional group are noteworthy. The chemical structure can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study by Kumar et al. (2009) highlighted that derivatives with similar structures demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Kumar et al. (2009) | A-431 | < 10 | Inhibition of Bcl-2 |
| Zhang et al. (2014) | Jurkat | < 15 | Apoptosis induction |
| El-Din et al. (2015) | HT29 | < 12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects. In vitro studies have indicated that it exhibits inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group is believed to play a crucial role in this activity by interfering with bacterial folate synthesis .
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE). Inhibitors of AChE are essential for treating conditions like Alzheimer's disease. Preliminary data suggest that This compound may exhibit moderate AChE inhibitory activity, which warrants further investigation .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The fluorine atom in the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the sulfonamide group may facilitate interactions with target proteins via hydrogen bonding and hydrophobic interactions.
Case Studies
Recent case studies have focused on the synthesis and evaluation of similar compounds, emphasizing structure-activity relationships (SAR). For instance, a study published in MDPI demonstrated that modifications in the phenyl rings significantly impacted anticancer potency and selectivity against different cancer cell types .
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction steps are involved?
Answer:
The synthesis typically involves multi-step reactions:
- Core Benzamide Formation : Coupling of substituted benzoic acid derivatives with amines, often using coupling agents like EDCI/HOBt .
- Fluorophenyl Introduction : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to install the 4-fluorophenyl group .
- Sulfonamide Functionalization : Reaction of a pyrrolidine sulfonyl chloride intermediate with an aniline derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .
Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?
Answer:
Contradictions in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay Variability : Differences in cell lines, enzyme sources, or buffer conditions. Validate protocols using positive controls (e.g., reference inhibitors) .
- Compound Purity : Confirm purity (>95%) via HPLC and mass spectrometry. Impurities from incomplete sulfonylation or side reactions can skew results .
- Metabolic Stability : Use liver microsome assays to assess degradation rates, as unstable intermediates may reduce apparent activity .
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of fluorophenyl and sulfonyl groups .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine-sulfonyl moiety (e.g., torsion angles between phenyl rings) .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Answer:
- Catalytic Systems : Use Pd(PPh₃)₄ for Suzuki couplings to enhance efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve sulfonylation kinetics .
- Temperature Control : Low temperatures (−78°C) minimize side reactions during lithiation steps .
- In-line Analytics : Monitor intermediates via TLC or LC-MS to adjust reaction conditions dynamically .
Basic: What are the primary biochemical targets hypothesized for this compound?
Answer:
Based on structural analogs:
- Bacterial Enzymes : Similar sulfonamide-containing compounds target acps-pptase, critical for fatty acid biosynthesis in pathogens .
- Kinase Inhibition : The benzamide scaffold may interact with ATP-binding pockets in kinases (e.g., EGFR or Bcr-Abl), though direct validation is needed .
Advanced: How to design experiments to evaluate metabolic stability in preclinical studies?
Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- CYP450 Profiling : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .
Basic: What computational methods support the rational design of derivatives?
Answer:
- Docking Studies : Simulate binding to bacterial acps-pptase (PDB ID: 1F9L) or kinase domains using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity to guide synthetic priorities .
Advanced: How to address low solubility in biological assays?
Answer:
- Formulation Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin-based solubilizers .
- Prodrug Design : Introduce phosphate esters or PEGylated moieties to enhance aqueous solubility .
- Structural Modifications : Replace the trifluoromethyl group with hydrophilic substituents (e.g., -SO₃H) while maintaining potency .
Basic: What safety protocols are critical during synthesis?
Answer:
- Handling Sulfonyl Chlorides : Use anhydrous conditions and PPE (gloves, goggles) to prevent hydrolysis to corrosive byproducts .
- Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal to comply with EPA guidelines .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
- Silencing Studies : Use siRNA knockdown of putative targets (e.g., acps-pptase) to confirm loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
